Hex-5-en-2-yl methanesulfonate

概要

説明

Hex-5-en-2-yl methanesulfonate is an organic compound with the molecular formula C7H14O3S and a molecular weight of 178.25 g/mol . It is a liquid at room temperature and is known for its use in various chemical reactions and applications.

準備方法

Hex-5-en-2-yl methanesulfonate can be synthesized through the reaction of hex-5-en-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield.

化学反応の分析

Hex-5-en-2-yl methanesulfonate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.

Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.

Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.

Common reagents used in these reactions include bases like sodium hydroxide or potassium tert-butoxide, and oxidizing agents like potassium permanganate or chromium trioxide. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Hex-5-en-2-yl methanesulfonate is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: It can be used in the modification of biomolecules and in the study of enzyme mechanisms.

Industry: It is used in the production of specialty chemicals and in the development of new materials.

作用機序

The mechanism of action of hex-5-en-2-yl methanesulfonate involves the formation of a reactive intermediate that can undergo nucleophilic attack or elimination. The methanesulfonate group is a good leaving group, which facilitates these reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

類似化合物との比較

Hex-5-en-2-yl methanesulfonate can be compared with other similar compounds such as:

Hex-5-en-2-yl tosylate: Similar in structure but with a tosylate group instead of a methanesulfonate group.

Hex-5-en-2-yl triflate: Similar in structure but with a triflate group instead of a methanesulfonate group.

Hex-5-en-2-yl chloride: Similar in structure but with a chloride group instead of a methanesulfonate group.

This compound is unique due to its specific reactivity and the properties conferred by the methanesulfonate group, making it suitable for certain reactions and applications where other similar compounds may not be as effective.

生物活性

Hex-5-en-2-yl methanesulfonate, a compound of interest in organic chemistry and pharmacology, has been studied for its biological activities. This article reviews the available literature on its biological effects, potential therapeutic applications, and safety profiles.

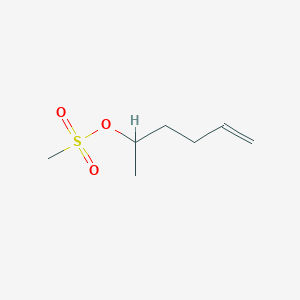

This compound is an aliphatic compound featuring a methanesulfonate group attached to a hexene backbone. Its structure can be represented as follows:

This compound is known for its reactivity due to the presence of the double bond and the sulfonate group, which can influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related alkenes possess antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

| Compound | Activity Type | Reference |

|---|---|---|

| Hexanal | Antibacterial | |

| (E)-Hex-2-en-1-ol | Antifungal | |

| Sandaracopimaradiene | Antitrichomonas |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been suggested through predictive modeling studies. These studies indicate a high probability of anti-inflammatory activity, which can be crucial in treating conditions like arthritis and other inflammatory diseases.

Study 1: Antimicrobial Efficacy

In a controlled study, hexanal and its derivatives were tested against various bacterial strains. The results indicated that these compounds effectively inhibited the growth of Gram-positive bacteria, such as Staphylococcus aureus, and showed moderate activity against Gram-negative bacteria.

Study 2: Anti-inflammatory Potential

A computational analysis using PASS (Prediction of Activity Spectra for Substances) predicted that this compound could exhibit anti-inflammatory properties with a probability score exceeding 0.8. This suggests its potential use in developing new anti-inflammatory drugs.

Safety Profile

The safety of this compound has not been extensively documented. However, related compounds in the same chemical group have been evaluated by regulatory bodies like EFSA. These evaluations concluded that many aliphatic aldehydes and alcohols are safe for use in food products at specified concentrations, indicating a favorable safety profile for similar compounds .

特性

CAS番号 |

89122-07-6 |

|---|---|

分子式 |

C7H16O4S |

分子量 |

196.27 g/mol |

IUPAC名 |

hex-5-en-2-ol;methanesulfonic acid |

InChI |

InChI=1S/C6H12O.CH4O3S/c1-3-4-5-6(2)7;1-5(2,3)4/h3,6-7H,1,4-5H2,2H3;1H3,(H,2,3,4) |

InChIキー |

BZOSUCXSHYNAFO-UHFFFAOYSA-N |

SMILES |

CC(CCC=C)OS(=O)(=O)C |

正規SMILES |

CC(CCC=C)O.CS(=O)(=O)O |

溶解性 |

not available |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。